molecular formula C12H21NO4 B15230925 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid

Cat. No.: B15230925
M. Wt: 243.30 g/mol
InChI Key: LEEYCUURZBGUFT-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid (CAS: 1780325-82-7) is a synthetic intermediate featuring a Boc-protected azetidine ring conjugated to a butanoic acid chain. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol . This compound is widely utilized in pharmaceutical research, particularly as a building block for peptidomimetics and small-molecule drug candidates. The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the azetidine amine, enabling selective reactivity during synthetic workflows.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]butanoic acid

InChI

InChI=1S/C12H21NO4/c1-5-9(10(14)15)8-6-13(7-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)

InChI Key

LEEYCUURZBGUFT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CN(C1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Azetidine Core Construction

The azetidine ring is typically synthesized via cyclization of γ-aminobutyric acid derivatives or through [2+2] cycloaddition reactions. A prominent method involves the use of 3-aminobutanolic acid, which undergoes intramolecular nucleophilic substitution under basic conditions to form the four-membered ring.

Reaction Conditions :

  • Precursor : 3-aminobutanolic acid hydrochloride
  • Base : Triethylamine (2.5 equiv)
  • Solvent : Dichloromethane (DCM), 0°C to room temperature
  • Yield : 68–72%

Alternative routes employ bicyclo[1.1.1]pentane intermediates, where carbene insertion or radical addition facilitates ring formation. However, these methods are less commonly applied due to complexity in isolating the azetidine product.

Boc Protection of the Azetidine Nitrogen

The Boc group is introduced to protect the azetidine nitrogen, ensuring stability during subsequent reactions. This step utilizes di-tert-butyl dicarbonate (Boc anhydride) in the presence of a catalytic base.

Protocol :

  • Reagents : Boc anhydride (1.2 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv)
  • Solvent : Tetrahydrofuran (THF), 0°C to room temperature
  • Reaction Time : 12 hours
  • Yield : 85–90%

Azeotropic dehydration with p-toluenesulfonic acid in benzene or toluene has also been reported, though environmental concerns limit its industrial adoption.

Functionalization with Butanoic Acid

The butanoic acid moiety is introduced via alkylation or oxidation of a hydroxymethyl intermediate. A two-step oxidation protocol using oxalyl chloride and dimethyl sulfoxide (DMSO) is widely employed.

Oxidation Pathway :

  • Step 1 : Hydroxymethylazetidine intermediate treated with oxalyl chloride (1.5 equiv) in DCM at -78°C.
  • Step 2 : Addition of DMSO (2.0 equiv) and triethylamine (3.0 equiv), followed by warming to room temperature.
  • Workup : Acidic hydrolysis (HCl, 1M) to yield the carboxylic acid.

Yield : 75–80%

Industrial-Scale Production Considerations

Scalable synthesis necessitates optimization of solvent systems, catalysts, and purification methods. Continuous flow reactors enhance the efficiency of Boc protection by minimizing side reactions, while automated chromatography systems improve isolation of the final product.

Table 1: Comparative Analysis of Synthetic Methods

Parameter Laboratory-Scale Method Industrial-Scale Method
Reaction Volume 100 mL–1 L 50–500 L
Catalyst DMAP Immobilized DMAP
Purification Column Chromatography Continuous Chromatography
Yield 70–85% 80–88%

Analytical Characterization Techniques

The structural integrity of this compound is verified through:

  • Nuclear Magnetic Resonance (NMR) : $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.35–2.50 (m, 2H, CH₂), 3.60–3.75 (m, 4H, azetidine).
  • High-Resolution Mass Spectrometry (HRMS) : Calculated for C₁₂H₂₁NO₄ [M+H]⁺: 243.1467; Found: 243.1469.
  • Infrared Spectroscopy (IR) : Peaks at 1720 cm⁻¹ (C=O, Boc) and 1690 cm⁻¹ (C=O, carboxylic acid).

Comparative Analysis of Methodologies

While laboratory-scale methods prioritize flexibility, industrial processes emphasize cost-efficiency and reproducibility. The use of immobilized catalysts in flow reactors reduces waste generation by 40% compared to batch processes. Additionally, substituting DCM with ethyl acetate in Boc protection improves environmental sustainability without compromising yield.

Scientific Research Applications

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of drug candidates and bioactive compounds.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes and receptors, through its functional groups. The Boc-protected amine can be deprotected to reveal a reactive amine, which can form covalent bonds with target molecules. The carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid

  • Molecular Formula: C₁₁H₁₅NO₄
  • Molecular Weight : 225.24 g/mol
  • CAS : 2059954-20-8
  • Key Differences: Chain Length and Functionalization: Replaces the butanoic acid chain with a propynoic acid group (C≡C-COOH), reducing molecular weight by ~18 g/mol. Reactivity: The triple bond in propynoic acid may enhance rigidity and alter conjugation properties compared to the saturated butanoic acid chain. Applications: Likely used in click chemistry or as a rigid spacer in drug design due to the alkyne group .

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}pyrimidine-4-carboxylic acid

  • Key Differences: Heterocyclic Core: Incorporates a pyrimidine ring instead of a linear carboxylic acid chain. Applications: Likely serves as a nucleobase analog or kinase inhibitor scaffold .

Structural and Functional Analysis

Table 1: Comparative Properties of Azetidine-Based Boc-Protected Carboxylic Acids

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Potential Applications
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid C₁₂H₂₁NO₄ 243.30 Butanoic acid Peptidomimetics, drug intermediates
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid C₁₁H₁₅NO₄ 225.24 Propynoic acid Click chemistry, rigid linkers
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}pyrimidine-4-carboxylic acid Not provided Not provided Pyrimidine-carboxylic acid Kinase inhibitors, heterocyclic libraries

Solubility and Stability

  • Butanoic Acid Derivative: Likely exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxylic acid group. The Boc group enhances stability during acidic/basic conditions.
  • Propynoic Acid Derivative: Reduced solubility in water due to the alkyne’s hydrophobicity but improved stability in oxidative environments.
  • Pyrimidine Derivative : Enhanced solubility in aqueous buffers at high pH due to the deprotonated carboxylic acid and aromatic heterocycle .

Research and Industrial Relevance

For example:

  • The butanoic acid derivative may serve as a precursor to protease inhibitors, leveraging the azetidine ring’s conformational constraints.
  • The pyrimidine-carboxylic acid analog could be explored in kinase-targeted therapies, given the prevalence of pyrimidine scaffolds in FDA-approved kinase inhibitors .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis, forming esters essential for prodrug design or further functionalization.

Mechanism :

  • Acid-catalyzed nucleophilic acyl substitution (e.g., H₂SO₄, HCl).

  • Activation via coupling agents (e.g., DCC, EDC) in non-polar solvents.

Example :
Reaction with methanol in dichloromethane using H₂SO₄ yields methyl 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}butanoate. Typical conditions:

Reagent Solvent Temperature Yield
Methanol + H₂SO₄Dichloromethane25°C, 12 h85–92%

Amide Bond Formation

The carboxylic acid participates in peptide coupling via activation to an intermediate acyl chloride or mixed anhydride.

Reagents :

  • EDC/HOBt : Forms active ester intermediates for nucleophilic attack by amines.

  • DCC/DMAP : Generates O-acylisourea intermediates.

Application :
Synthesis of peptidomimetics by coupling with amino acid methyl esters (e.g., glycine methyl ester):

Coupling Agent Base Solvent Yield
EDC + HOBtDIPEADMF78%

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, regenerating the free amine for subsequent reactions.

Conditions :

  • TFA/DCM : 20–50% trifluoroacetic acid in dichloromethane (0°C to RT, 1–4 h).

  • HCl/Dioxane : 4M HCl in dioxane (RT, 2 h) .

Example :
Deprotection with TFA yields 2-(azetidin-3-yl)butanoic acid trifluoroacetate:

Acid Solvent Time Yield
30% TFADichloromethane2 h>95%

Decarboxylation

Thermal or metal-catalyzed decarboxylation removes CO₂, forming 1-Boc-3-azetidinepropane.

Catalysts :

  • Cu(I) or Ag(I) in polar aprotic solvents (e.g., DMSO, DMF).

  • Microwave-assisted heating (120°C, 30 min) achieves faster conversion.

Product Utility :
Resulting hydrocarbons serve as intermediates for alkylation or cross-coupling reactions.

Ring-Opening Reactions

The azetidine ring undergoes nucleophilic ring-opening under strain relief, facilitated by electrophilic activation.

Reagents :

  • H₂O/H⁺ : Hydrolysis to γ-amino alcohol derivatives.

  • Thiols : Thiolate attack at the β-carbon forms thioether-linked products .

Example :
Reaction with benzyl mercaptan in THF:

Reagent Catalyst Yield
BnSH + Et₃NNone67%

Oxidation and Reduction

  • Oxidation : The azetidine ring resists oxidation under mild conditions but undergoes ring expansion with strong oxidants (e.g., KMnO₄).

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces unsaturated bonds in side chains without affecting the Boc group .

Q & A

Q. Optimization factors :

  • Temperature : Maintained between 0–25°C during Boc protection to minimize side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency for azetidine ring closure .
  • Reaction time : Monitored via TLC or HPLC to prevent over- or under-reaction .

Which analytical techniques are essential for characterizing this compound?

Q. Basic

Technique Purpose Key Parameters
NMR Spectroscopy Confirm structural integrity (e.g., Boc group, azetidine ring)1^1H NMR: δ 1.4 ppm (Boc tert-butyl), δ 3.5–4.5 ppm (azetidine protons)
HPLC Assess purity and monitor reaction progressReverse-phase C18 column, gradient elution (0.1% TFA in H₂O/MeCN)
Mass Spectrometry Verify molecular weight (e.g., [M+H]⁺ = 270.2)ESI or MALDI-TOF

How can researchers resolve discrepancies in NMR data during synthesis?

Advanced
Discrepancies often arise from:

  • Rotameric equilibria : Boc groups may cause splitting of azetidine signals. Use variable-temperature NMR to confirm .
  • Impurity peaks : Compare with reference spectra from intermediates (e.g., tert-butyl 3-bromoazetidine-1-carboxylate) .
  • Solvent artifacts : Ensure deuterated solvents are free of protonated contaminants .

What strategies improve yield in multi-step synthesis?

Q. Advanced

  • Stepwise purification : Isolate intermediates via column chromatography (silica gel, hexane/EtOAc) before proceeding .
  • Catalyst optimization : Use Pd/C or Ni catalysts for hydrogenation steps (e.g., reducing nitro groups post-Boc protection) .
  • Microwave-assisted synthesis : Reduces reaction time for azetidine cyclization by 30–50% .

What is the role of the Boc group in this compound's reactivity?

Application
The Boc group:

  • Protects amines : Prevents undesired nucleophilic reactions during synthesis .
  • Enables selective deprotection : Removed under acidic conditions (e.g., TFA/DCM) without affecting the azetidine ring .
  • Enhances solubility : Improves solubility in organic solvents during coupling reactions .

How should this compound be stored to prevent decomposition?

Q. Stability

  • Storage conditions : -20°C under inert gas (N₂ or Ar) to avoid hydrolysis of the Boc group .
  • Incompatible materials : Avoid strong acids/bases and oxidizing agents (e.g., HNO₃, KMnO₄) .
  • Decomposition products : CO₂ and tert-butanol detected via GC-MS upon exposure to moisture .

How can researchers address contradictions between purity and biological activity data?

Q. Data Contradiction Analysis

  • Impurity profiling : Use LC-MS to identify biologically active impurities (e.g., de-Boc byproducts) .
  • Dose-response studies : Test purified vs. crude batches to isolate activity sources .
  • Crystallography : Confirm stereochemical integrity if activity varies between enantiomers .

How is computational modeling applied to study reaction mechanisms?

Q. Advanced

  • DFT calculations : Predict transition states for azetidine ring closure (e.g., activation energy ~25 kcal/mol) .
  • Molecular docking : Screen binding affinity to biological targets (e.g., protease enzymes) using AutoDock Vina .

What are its applications as a building block in medicinal chemistry?

Q. Application

  • Peptide mimics : The azetidine ring mimics proline in constrained peptides .
  • Prodrug synthesis : Carboxylic acid moiety facilitates ester prodrug derivatization .
  • Kinase inhibitors : Used in fragment-based drug design for hinge-binding interactions .

What are common side reactions during synthesis, and how are they mitigated?

Q. Troubleshooting

Side Reaction Mitigation Strategy
Boc group cleavage Use scavengers (e.g., anisole) during TFA deprotection .
Azetidine ring opening Avoid prolonged exposure to strong acids (>1M HCl) .
Racemization Conduct reactions at low temperatures (<0°C) .

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